![molecular formula C16H28N2O6 B2711819 Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2177259-22-0](/img/structure/B2711819.png)
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the CAS Number: 1031927-14-6 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a powder that is stored at room temperature . It has a molecular weight of 254.37 .Applications De Recherche Scientifique
Overview of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate are crucial in various industries for extending the shelf life of products by inhibiting oxidative reactions. Recent studies focus on their environmental occurrence, human exposure, and toxicity, highlighting the detection of SPAs in different matrices and their effects on human health. Future research directions include exploring novel SPAs with lower toxicity and better environmental compatibility (Runzeng Liu & S. Mabury, 2020).
Nonchromatographic Bioseparation Technologies
The application of nonchromatographic bioseparation technologies, such as three-phase partitioning (TPP), is gaining attention for the separation and purification of bioactive molecules. These techniques are relevant for the extraction of compounds from natural sources, including tert-butyl-based compounds, for use in food, cosmetics, and medicine. The review discusses the mechanisms and applications of TPP, offering insights into future developments in bioseparation technologies (Jingkun Yan et al., 2018).
Microbial Degradation of Fuel Oxygenates
The degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), involves microbial processes under various redox conditions. This review provides an in-depth analysis of the aerobic degradation pathways and the role of microorganisms in the decomposition of these compounds. It emphasizes the need for further research on in situ degradation rates and anoxic degradation pathways (T. Schmidt et al., 2004).
Terpenoids and Anti-Cancer Effects
Terpenoids, including derivatives of tert-butyl compounds, have been identified for their diverse biological properties, including anti-tumor effects. This review focuses on terpenoids' roles in inducing autophagy in cancer cells, highlighting the complex signaling pathways involved and the potential therapeutic implications for cancer treatment (Chirine El-Baba et al., 2021).
Environmental Biodegradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include tert-butyl-based compounds, are of concern due to their persistence and toxicological profiles in the environment. This review discusses the microbial degradation pathways, the potential for environmental defluorination, and the identification of degradation intermediates, pointing towards gaps in knowledge and future research directions (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLJSJUAXBJLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2711738.png)
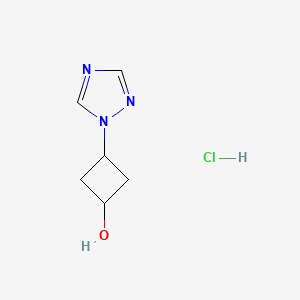
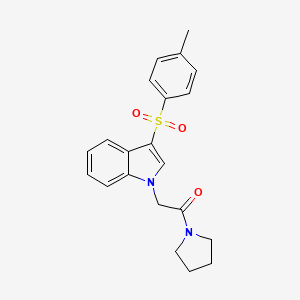
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2711743.png)
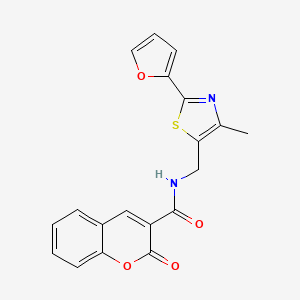
![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)
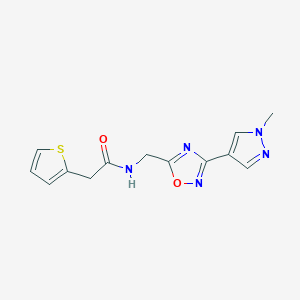
![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)

![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)
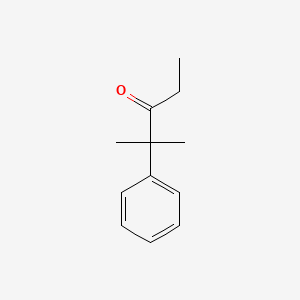
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)